2-(isopropylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused pyridine-pyrimidine core. The structure incorporates a thiazolidinone ring system at position 3 via a Z-configured methylidene bridge and an isopropylamino substituent at position 2.
Properties
Molecular Formula |
C16H16N4O2S2 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[[4-oxo-2-(propan-2-ylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N4O2S2/c1-9(2)17-13-10(8-11-15(22)19(3)16(23)24-11)14(21)20-7-5-4-6-12(20)18-13/h4-9,17H,1-3H3/b11-8- |
InChI Key |
PZEZREAXPPFVPG-FLIBITNWSA-N |
Isomeric SMILES |
CC(C)NC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C |
Canonical SMILES |
CC(C)NC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrido[1,2-a]pyrimidin-4-one derivatives with isopropylamine and thiazolidine-2,4-dione derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(isopropylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or thiazolidine moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(isopropylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(isopropylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s closest analogs differ in substituents on the pyrimidinone core and thiazolidinone ring. Key comparisons include:
Impact of Substituents :
- Amino Groups: The isopropylamino group in the target compound balances lipophilicity and hydrogen-bonding capacity.
- Thiazolidinone Modifications: 3-Methyl (target) vs. 3-phenylethyl () alters steric bulk, affecting binding to hydrophobic pockets. The 2-thioxo group stabilizes tautomeric forms, influencing redox activity .
Physicochemical Properties
- The phenylethyl group in increases logP significantly, reducing aqueous solubility. The target compound’s isopropylamino group offers a balance between hydrophobicity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
